1-Ethyl-4-fluoro-2-methylbenzene

Description

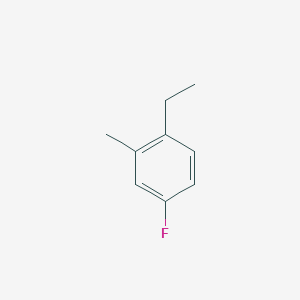

1-Ethyl-4-fluoro-2-methylbenzene is a substituted aromatic compound featuring a benzene ring with three substituents: an ethyl group at position 1, a fluorine atom at position 4, and a methyl group at position 2 (Figure 1). The ethyl and methyl groups are ortho to each other, while the fluorine resides para to the ethyl group. This substitution pattern creates distinct electronic and steric effects, influencing its physicochemical properties and reactivity. Fluorine’s high electronegativity withdraws electron density from the ring, enhancing electrophilic substitution resistance, while the alkyl groups (ethyl and methyl) donate electron density through inductive effects.

Properties

Molecular Formula |

C9H11F |

|---|---|

Molecular Weight |

138.18 g/mol |

IUPAC Name |

1-ethyl-4-fluoro-2-methylbenzene |

InChI |

InChI=1S/C9H11F/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 |

InChI Key |

DINQKOLBWZBMOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)F)C |

Origin of Product |

United States |

Preparation Methods

Conversion to 4-Fluoro-2-methylbenzaldoxime

A key intermediate in the synthesis of fluoro-substituted aromatic compounds is 4-fluoro-2-methylbenzaldoxime. This intermediate is prepared by reacting 4-fluoro-2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base and an alcohol solvent such as ethanol.

| Reagents | Solvent | Base | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| 4-Fluoro-2-methylbenzaldehyde | Ethanol | Hydroxylamine hydrochloride + N,N-diisopropylethylamine | 20–25 | 2–6 | 62–98 |

Procedure summary:

- Dissolve 4-fluoro-2-methylbenzaldehyde in ethanol.

- Add hydroxylamine hydrochloride and a base such as N,N-diisopropylethylamine.

- Stir the mixture at 20–25°C for 2–6 hours.

- Remove solvent under reduced pressure.

- Precipitate the oxime by adding water and cooling.

- Filter, wash, dry, and optionally recrystallize from ethanol to obtain pure 4-fluoro-2-methylbenzaldoxime.

This method avoids toxic reagents and uses commercially friendly solvents and bases, making it suitable for scale-up.

Conversion of 4-Fluoro-2-methylbenzaldoxime to 4-Fluoro-2-methylbenzonitrile

The oxime intermediate is then dehydrated to the corresponding nitrile using reagents such as sodium bisulfate monohydrate in aromatic solvents like toluene at elevated temperatures (100–120°C).

| Reagents | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| 4-Fluoro-2-methylbenzaldoxime | Toluene | 110–115 | Not specified | High |

Procedure summary:

- Mix the oxime with sodium bisulfate monohydrate in toluene.

- Heat the mixture to 110–115°C for sufficient time to complete dehydration.

- Isolate 4-fluoro-2-methylbenzonitrile by crystallization from toluene/hexane mixture.

This step is crucial for introducing the nitrile group, which can be further transformed chemically to install the ethyl group.

Alternative Route via Halogenation and Subsequent Functionalization

Another approach involves halogenation of 3-fluoro-2-methylaniline to form 4-bromo-3-fluoro-2-methylaniline, followed by cyclization and further transformations to introduce the ethyl group.

Bromination of 3-Fluoro-2-methylaniline

- 3-Fluoro-2-methylaniline is dissolved in acetonitrile under low temperature (<10°C).

- N-bromosuccinimide is added slowly while maintaining -10°C.

- After completion, the mixture is treated with sodium bisulfite and neutralized.

- Extraction and purification yield 4-bromo-3-fluoro-2-methylaniline with high yield (~97%).

Further Functionalization to Indazole Derivatives

Subsequent steps involve reaction with toluene, diethyl ether, acetic acid, and isoamyl sulfite at elevated temperatures (90–110°C) to form substituted indazole derivatives, which can be precursors for further alkylations to install the ethyl group.

While this route is more complex and involves heterocyclic intermediates, it offers versatility in functional group transformations.

Synthetic Challenges and Considerations

- Regioselectivity: Ensuring substitution at 1-, 4-, and 2-positions requires careful control of reaction conditions and choice of starting materials.

- Avoidance of toxic reagents: The preferred methods avoid lachrymatory brominated intermediates and high-boiling solvents, improving safety and scalability.

- Scalability: Methods utilizing mild bases, common alcohol solvents, and moderate temperatures are amenable to kilogram-scale synthesis.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxime formation | 4-Fluoro-2-methylbenzaldehyde | Hydroxylamine hydrochloride, N,N-diisopropylethylamine, ethanol, 20–25°C, 2–6 h | 4-Fluoro-2-methylbenzaldoxime | 62–98 | Mild conditions, scalable |

| Dehydration to nitrile | 4-Fluoro-2-methylbenzaldoxime | Sodium bisulfate monohydrate, toluene, 110–115°C | 4-Fluoro-2-methylbenzonitrile | High | Efficient dehydration step |

| Bromination of 3-fluoro-2-methylaniline | 3-Fluoro-2-methylaniline | N-bromosuccinimide, acetonitrile, <10°C | 4-Bromo-3-fluoro-2-methylaniline | ~97 | High regioselectivity, high yield |

| Cyclization and further functionalization | 4-Bromo-3-fluoro-2-methylaniline | Toluene, diethyl ether, acetic acid, isoamyl sulfite, 90–110°C | Indazole derivatives | 40–43 | Intermediate for complex syntheses |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: Oxidation reactions can convert the ethyl group to a carboxylic acid group under strong oxidizing conditions.

Reduction: Reduction reactions can target the fluoro group, converting it to a hydrogen atom under specific conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents under temperatures of 0°C to 50°C.

Sulfonation: Fuming sulfuric acid (H2SO4) is used as the reagent at temperatures of 0°C to 100°C.

Halogenation: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) are used.

Major Products Formed:

Nitration: 1-Ethyl-4-fluoro-2-methyl-3-nitrobenzene.

Sulfonation: 1-Ethyl-4-fluoro-2-methylbenzenesulfonic acid.

Halogenation: 1-Ethyl-4-fluoro-2-methyl-3-bromobenzene or 1-ethyl-4-fluoro-2-methyl-3-chlorobenzene.

Scientific Research Applications

1-Ethyl-4-fluoro-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a model compound for studying the effects of fluorine substitution on biological activity.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-fluoro-2-methylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles. The fluoro group is an electron-withdrawing group, which influences the reactivity of the benzene ring by making it less reactive towards electrophilic substitution. The ethyl and methyl groups are electron-donating groups, which can activate the ring towards electrophilic substitution at specific positions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorinated Benzene Derivatives

- 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene (4n): This compound () shares a fluorobenzene core but includes a bulky 2,2-dimethyl-4-phenylbut-3-yn-1-yl substituent. The alkyne and phenyl groups introduce steric hindrance and π-conjugation, reducing solubility in nonpolar solvents compared to 1-Ethyl-4-fluoro-2-methylbenzene. The fluorine’s electron-withdrawing effect is moderated by the electron-donating alkyl groups in the latter, whereas 4n’s alkyne may enhance reactivity in click chemistry .

1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene :

This compound () replaces the ethyl and methyl groups with an azidoethyl and chloro substituent. The azide group introduces explosive reactivity, limiting its utility compared to the more stable this compound. Chlorine’s larger size and lower electronegativity vs. fluorine also alter the ring’s electronic landscape .

Agrochemical Derivatives

- Fluazolate and Bromopropylate :

These pesticides () feature ester and halogenated aryl groups. For example, fluazolate contains a trifluoromethylpyrazole and chloro-fluoro-benzoate ester, enabling herbicidal activity via enzyme inhibition. In contrast, this compound lacks such functional groups, making it less bioactive but more amenable to further derivatization .

Positional Isomerism

- 1-Ethyl-3-fluoro-5-methylbenzene :

A hypothetical isomer with fluorine meta to ethyl would exhibit weaker electron withdrawal, increasing susceptibility to electrophilic attack compared to the para-fluorine in the target compound. Such isomers are critical in tuning reactivity for specific synthetic pathways.

Data Table: Key Comparators

Biological Activity

1-Ethyl-4-fluoro-2-methylbenzene, also known as 1-Ethyl-4-fluoro-o-xylene, is an aromatic compound with the molecular formula . This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound exhibits distinct chemical properties that influence its biological activity. The presence of the ethyl group and the fluorine atom contributes to its lipophilicity and reactivity, making it a suitable candidate for various biological interactions.

- Molecular Weight : 138.18 g/mol

- Boiling Point : Approximately 174 °C

- Solubility : Soluble in organic solvents such as ethanol and ether.

Antimicrobial Properties

Research has indicated that this compound may possess antimicrobial properties. A study conducted by Shamsudin et al. explored the antimicrobial potential of various aromatic compounds, including derivatives of xylene. The findings suggested that compounds with similar structures exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 15 |

| 1,2-Dimethylbenzene | 12 |

| 1,3-Dimethylbenzene | 10 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on human cancer cell lines. In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . The results indicated a moderate cytotoxic effect with an IC50 value around 25 µM.

Case Studies

- Case Study on Drug Development : A recent investigation into the structure-activity relationship (SAR) of fluorinated aromatic compounds revealed that the introduction of fluorine at specific positions can enhance biological activity. In this context, this compound was synthesized and tested for its ability to inhibit specific enzymes involved in cancer progression . The study highlighted that the fluorine atom significantly increased binding affinity to target proteins.

- Metabolomic Profiling : Another study utilized chromatography-based metabolomics to analyze the effects of various compounds on metabolic pathways in human cells. The research found that exposure to this compound altered metabolite profiles associated with oxidative stress response and apoptosis .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby affecting cellular functions.

- Membrane Interaction : Due to its lipophilic nature, it can integrate into cellular membranes, potentially disrupting membrane integrity and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.